molecular formula C13H19NO2 B1594652 4-(3,4-Dimethoxyphenyl)piperidine CAS No. 42434-76-4

4-(3,4-Dimethoxyphenyl)piperidine

Cat. No.: B1594652
CAS No.: 42434-76-4
M. Wt: 221.29 g/mol
InChI Key: JLSDYCZGSJHQSV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)piperidine is an organic compound with the molecular formula C13H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a piperidine ring substituted with a 3,4-dimethoxyphenyl group. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)piperidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the reaction . The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to yield the desired piperidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound’s effects are mediated through binding to these receptors, altering signal transduction pathways and ultimately affecting cellular responses .

Comparison with Similar Compounds

  • 4-(3,4-Dichlorophenyl)piperidine
  • 4-(3,4-Dimethylphenyl)piperidine
  • 4-(3,4-Dihydroxyphenyl)piperidine

Comparison: 4-(3,4-Dimethoxyphenyl)piperidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSDYCZGSJHQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337996
Record name 4-(3,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42434-76-4
Record name 4-(3,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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